![molecular formula C24H25N3OS B3484763 N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide
Overview
Description
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed for potential use in cancer treatment. It works by targeting a specific protein called MELK (maternal embryonic leucine zipper kinase), which is overexpressed in many types of cancer cells.
Mechanism of Action
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of MELK, a protein kinase that is overexpressed in many types of cancer cells. By inhibiting MELK, this compound can block the proliferation of cancer cells and induce cell death. In addition, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA replication and repair, and induce apoptosis. In addition, it has been shown to reduce the expression of several genes involved in cancer cell survival and proliferation. These effects suggest that this compound may have potential as a targeted therapy for cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide is its specificity for MELK, which makes it a promising targeted therapy for cancer. In addition, it has been shown to be effective in combination with other chemotherapy drugs, suggesting that it may have potential as a combination therapy. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to determine the optimal dosing and safety profile of this compound.
Future Directions
There are several future directions for research on N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of more potent and selective inhibitors of MELK, which may have improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other chemotherapy drugs. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Scientific Research Applications
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in a variety of cancer types, including breast, ovarian, prostate, and pancreatic cancer. In addition, it has been shown to be effective in combination with other chemotherapy drugs, suggesting that it may have potential as a combination therapy.
properties
IUPAC Name |
N-cyclohexyl-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c28-23(25-20-14-8-3-9-15-20)17-29-24-26-21(18-10-4-1-5-11-18)16-22(27-24)19-12-6-2-7-13-19/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWEIMCPWMFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.